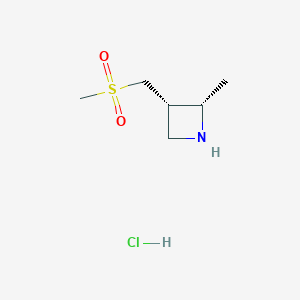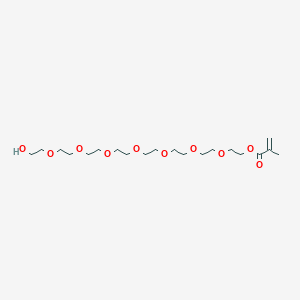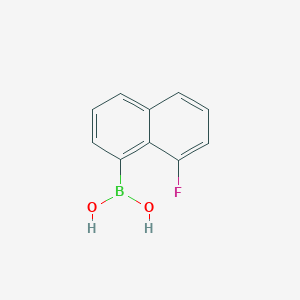
(8-Fuoronaphthalen-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Fuoronaphthalen-1-yl)boronic acid is an organoboron compound with the molecular formula C10H8BFO2. It is a derivative of naphthalene, where a boronic acid group is attached to the 1-position and a fluorine atom is attached to the 8-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
(8-Fuoronaphthalen-1-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 8-fluoronaphthalene using a palladium-catalyzed reaction. The process typically involves the use of bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst such as Pd(dppf)Cl2. The reaction is carried out in the presence of a base like potassium acetate and a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(8-Fuoronaphthalen-1-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction couples this compound with amines or alcohols in the presence of a copper catalyst, forming C-N or C-O bonds.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Solvents: DMF, toluene, ethanol
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling
Amines and Alcohols: Formed through Chan-Lam coupling
Phenols: Formed through oxidation reactions
Scientific Research Applications
(8-Fuoronaphthalen-1-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (8-Fuoronaphthalen-1-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product . The boronic acid group can also interact with diols and other Lewis bases, forming reversible covalent bonds that are useful in sensing applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the fluorine and naphthalene moieties.
(4-Fluorophenyl)boronic Acid: Contains a fluorine atom on the phenyl ring but lacks the naphthalene structure.
(1-Naphthyl)boronic Acid: Similar naphthalene structure but without the fluorine atom.
Uniqueness
(8-Fuoronaphthalen-1-yl)boronic acid is unique due to the presence of both the fluorine atom and the naphthalene ring, which can influence its reactivity and interactions in chemical reactions. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
(8-fluoronaphthalen-1-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BFO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELOCCJLHJQJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC=C2F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
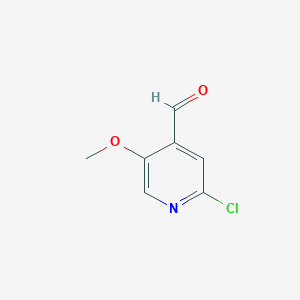
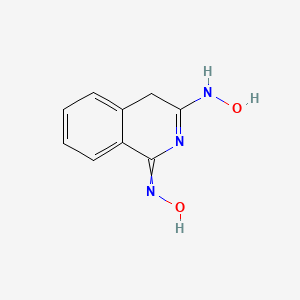
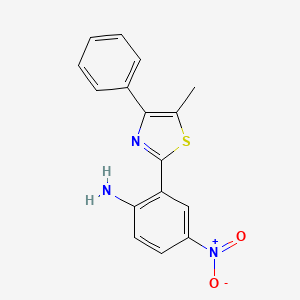
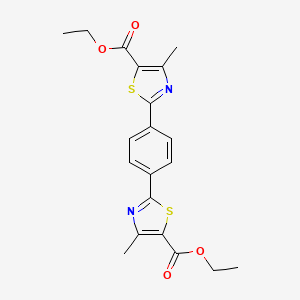
![Zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate]](/img/structure/B8245883.png)
![2-(4-nitrophenyl)-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B8245896.png)
![4-(6,11-dioxo-3H-naphtho[2,3-e]benzimidazol-2-yl)benzonitrile](/img/structure/B8245910.png)
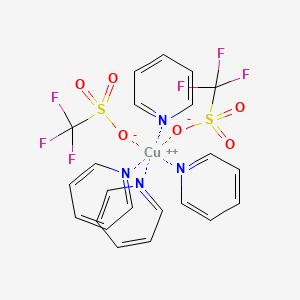
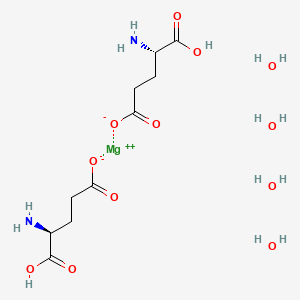
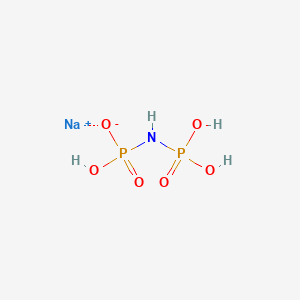
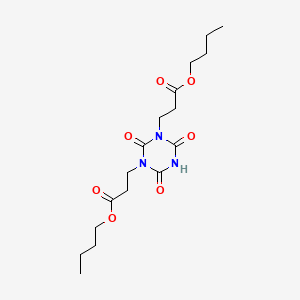
![1-Butanol, 4,4'-[oxybis(4,1-butanediyloxy)]bis-](/img/structure/B8245944.png)
